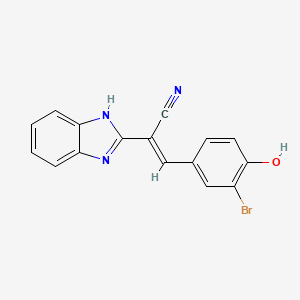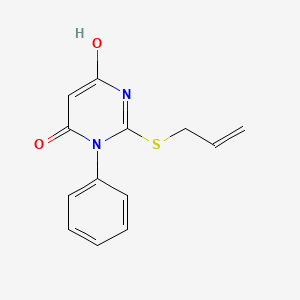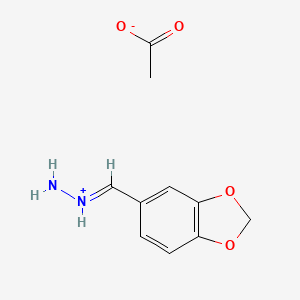
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile, also known as BBH7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBH7 is a member of the benzimidazole family and is a derivative of 4-hydroxyphenylacrylonitrile.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling. It has also been found to inhibit the activity of enzymes involved in DNA replication and repair. These actions contribute to the anticancer, antiviral, and antibacterial effects of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has also been found to inhibit the replication of viruses and bacteria by disrupting their DNA synthesis and replication. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has been found to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile for lab experiments is its high yield and purity through the synthesis method. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile is also relatively stable and can be easily stored for long periods. However, one limitation of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile. One direction is the investigation of its potential therapeutic applications in various diseases, such as cancer, viral infections, and bacterial infections. Another direction is the exploration of its mechanism of action and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may increase its potential for clinical use.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been found to exhibit anticancer, antiviral, and antibacterial properties. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has a range of biochemical and physiological effects, and its future directions include the investigation of its potential therapeutic applications, mechanism of action, and optimization of its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile involves the reaction of 2-aminobenzimidazole with 3-bromo-4-hydroxyphenylacetonitrile in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to form 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile as a yellow solid. The yield of the synthesis method is relatively high, and the purity of the product can be achieved through recrystallization.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. In vitro studies have shown that 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has also been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O/c17-12-8-10(5-6-15(12)21)7-11(9-18)16-19-13-3-1-2-4-14(13)20-16/h1-8,21H,(H,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSATQWHYPBQW-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=C(C=C3)O)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)

![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)
![2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972760.png)
![2-imino-5-{3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5972766.png)
![5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5972769.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5972777.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972784.png)
![N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5972791.png)
![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972796.png)
![1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride](/img/structure/B5972799.png)